6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
Description
6-[4-(5-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a purine derivative characterized by a piperazine ring at the 6-position of the purine core. The piperazine moiety is substituted with a 5-methoxy-1,3-benzothiazole group, while the 9-position of the purine is functionalized with a 2-methoxyethyl chain.
Key structural features:
- Purine core: Provides a scaffold for interactions with biological targets.
- 6-Piperazinyl substitution: Enhances solubility and modulates electronic properties.
- 9-(2-Methoxyethyl): A flexible alkyl chain that may influence pharmacokinetics (e.g., bioavailability, half-life).
Properties
IUPAC Name |
5-methoxy-2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2S/c1-28-10-9-27-13-23-17-18(21-12-22-19(17)27)25-5-7-26(8-6-25)20-24-15-11-14(29-2)3-4-16(15)30-20/h3-4,11-13H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOODSDMEWHARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(S4)C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis . Piperazine derivatives, on the other hand, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
It is known that benzothiazole derivatives can inhibit the growth ofM. tuberculosis , and piperazine derivatives can act as dopamine and serotonin antagonists .
Biochemical Pathways
It is known that benzothiazole and piperazine derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Action Environment
It is known that the biological activity of benzothiazole and piperazine derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and temperature .
Biological Activity
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its effects on various cellular targets, mechanisms of action, and therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : C19H23N5O2S
- Molecular Weight : 385.5 g/mol
- CAS Number : 2770587-95-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this purine derivative. For instance, derivatives with similar structures have shown promising antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some related compounds ranged from 2.2 µM to 4.4 µM, indicating significant activity against cancer cells such as HCT 116 and MCF-7 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT 116 | 3.7 |
| Compound B | MCF-7 | 4.0 |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been extensively studied. Compounds similar to the target compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, minimal inhibitory concentrations (MIC) for effective compounds ranged from 8 µM to 16 µM against strains like Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) is another area where similar compounds have shown promise. The mechanism typically involves binding to the active site of the enzyme, potentially leading to therapeutic applications in neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary data suggest that:
- Anticancer Activity : May involve apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Anticancer Study : A study involving a series of methoxy-substituted purines demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the methoxy groups enhance biological activity through improved solubility and interaction with cellular targets .
- Antimicrobial Screening : Another investigation into benzothiazole derivatives reported effective inhibition of Candida albicans, indicating that structural modifications can lead to enhanced antifungal properties .
Scientific Research Applications
Anticancer Research
Recent studies have indicated that benzothiazole derivatives, including this compound, exhibit promising anticancer properties. The compound's ability to induce apoptosis in cancer cells has been explored through various assays.
Case Study : A study investigated the cytotoxic effects of similar benzothiazole derivatives on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant inhibition of cell proliferation, suggesting that the compound could serve as a lead structure for developing new anticancer agents.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 10.5 | |
| HeLa | 12.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that benzothiazole derivatives can disrupt cellular processes in bacteria and fungi.
Experimental Findings : In vitro tests showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with DNA synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Neurological Applications
The structure of the compound suggests potential applications in treating neurological disorders due to its piperazine moiety, which is known to interact with neurotransmitter systems.
Research Insights : Preliminary studies have indicated that compounds with similar structures can modulate serotonin and dopamine receptors, leading to potential applications in treating depression and anxiety disorders.
Drug Development
The compound's unique pharmacophore makes it an attractive candidate for further development into drugs targeting specific diseases.
Development Pathway : Ongoing research focuses on optimizing the compound's efficacy and safety profile through structural modifications and extensive pharmacological testing.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Analog 1 : 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(butylsulfonyl)piperazin-1-yl]-9H-purine (Compound 15, )
- Structural Differences :
- Purine 8- and 9-positions : Substituted with chlorophenyl groups instead of 2-methoxyethyl.
- Piperazine substitution : Butylsulfonyl group instead of 5-methoxybenzothiazole.
- Chlorophenyl substituents increase lipophilicity, which may improve membrane permeability but reduce metabolic stability .
- Physical Properties :
Analog 2 : 6-[4-(Pyrimidin-2-yl)piperazin-1-yl]-9H-purine ()
- Structural Differences :
- Piperazine substitution : Pyrimidin-2-yl group instead of benzothiazole.
- 9-Position : Unsubstituted (9H-purine) vs. 2-methoxyethyl.
- Pharmacological Implications: The pyrimidine group may engage in hydrogen bonding, contrasting with the benzothiazole’s π-π interactions.
- Physical Properties :
Piperazine Substitution Patterns
Functional Group Impact on Bioactivity
- Methoxy Groups (Target Compound) :
- Benzothiazole vs. Sulfonyl: Electron-withdrawing, may stabilize charge interactions in binding pockets. Pyrimidine: Facilitates base-pairing-like interactions in nucleic acid targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
